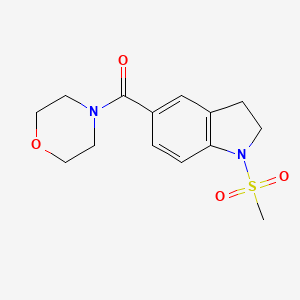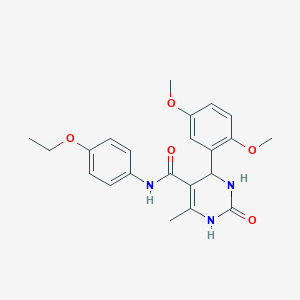![molecular formula C15H14ClNOS B5201664 2-chloro-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5201664.png)
2-chloro-N-[2-(phenylthio)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-[2-(phenylthio)ethyl]benzamide, also known as CPTB, is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule belongs to the class of benzamides and is known to exhibit a range of biological activities.
作用机制
The mechanism of action of 2-chloro-N-[2-(phenylthio)ethyl]benzamide is not fully understood. However, it has been reported to modulate the activity of various enzymes and receptors, which may contribute to its biological activities. For example, this compound has been shown to inhibit the activity of protein kinase C, which plays a key role in cell proliferation and differentiation. This compound has also been reported to inhibit the activity of phospholipase A2, which is involved in the production of inflammatory mediators.
Biochemical and physiological effects:
This compound has been reported to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been reported to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
2-chloro-N-[2-(phenylthio)ethyl]benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular signaling pathways. This compound has also been shown to exhibit low toxicity in vitro, which makes it a useful tool for studying the effects of protein kinase C inhibition. However, this compound has some limitations for lab experiments. It has been reported to exhibit low solubility in water, which can make it difficult to use in certain experimental systems. In addition, this compound has been shown to exhibit poor pharmacokinetic properties in vivo, which limits its potential as a therapeutic agent.
未来方向
There are several future directions for the study of 2-chloro-N-[2-(phenylthio)ethyl]benzamide. One potential avenue of research is to investigate the role of this compound in modulating the activity of adenosine A1 receptors. Adenosine A1 receptors are involved in a range of physiological processes, including cardiovascular function and inflammation. Another potential direction for research is to investigate the potential of this compound as a therapeutic agent for cancer. While this compound has been shown to exhibit anti-tumor activity in vitro, further studies are needed to determine its efficacy in vivo. Finally, future research could focus on developing new analogs of this compound with improved pharmacokinetic properties and efficacy.
In conclusion, this compound is a chemical compound that has been widely studied for its potential applications in scientific research. It exhibits a range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic properties. While this compound has several advantages for lab experiments, it also has some limitations. Future research could focus on investigating the mechanism of action of this compound, developing new analogs with improved properties, and exploring its potential as a therapeutic agent.
合成方法
The synthesis of 2-chloro-N-[2-(phenylthio)ethyl]benzamide involves the reaction of 2-chlorobenzoyl chloride with 2-mercaptoethylamine in the presence of a base. The resulting product is then treated with phenylmagnesium bromide to obtain this compound. This method has been reported to yield high purity and high yield of this compound.
科学研究应用
2-chloro-N-[2-(phenylthio)ethyl]benzamide has been widely studied for its potential applications in scientific research. It has been reported to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has also been shown to modulate the activity of various enzymes and receptors, such as protein kinase C, phospholipase A2, and adenosine A1 receptors.
属性
IUPAC Name |
2-chloro-N-(2-phenylsulfanylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNOS/c16-14-9-5-4-8-13(14)15(18)17-10-11-19-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWNQVMEKRJJMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCNC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(2-chloro-6-fluorobenzyl)methanamine](/img/structure/B5201584.png)

![ethyl N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]-beta-(propionyloxy)phenylalaninate](/img/structure/B5201598.png)
![2-(3-methoxyphenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B5201604.png)
![4-{5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B5201607.png)



![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[1-methyl-2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5201637.png)
![2-(1,3-benzothiazol-2-ylthio)-N'-{1-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B5201646.png)

![1-(1-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]carbonyl}-3-piperidinyl)-1-propanone](/img/structure/B5201656.png)
![4-[(3,5-di-tert-butylbenzoyl)amino]phenyl benzoate](/img/structure/B5201659.png)
![4-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}thiomorpholine](/img/structure/B5201665.png)
